molecular formula C22H22N8O2S2 B11701776 {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea

{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea

Cat. No.: B11701776
M. Wt: 494.6 g/mol
InChI Key: JLBLESJFKPODNU-UHFFFAOYSA-N
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Description

The compound {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is a complex organic molecule that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes multiple indole rings and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea typically involves multi-step organic reactions. One common method starts with the preparation of the indole precursor, which is then functionalized to introduce the thiourea groups. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Functionalization: The indole core is then functionalized by introducing the carbamothioylamino group through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the functionalized indole with another indole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiourea groups, converting them into corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it can inhibit the growth of certain cancer cells by interfering with their metabolic pathways.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea
  • {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}guanidine

Uniqueness

The uniqueness of {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea lies in its dual indole-thiourea structure, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22N8O2S2

Molecular Weight

494.6 g/mol

IUPAC Name

[1-[4-[3-(carbamothioyldiazenyl)-2-hydroxyindol-1-yl]butyl]-2-hydroxyindol-3-yl]iminothiourea

InChI

InChI=1S/C22H22N8O2S2/c23-21(33)27-25-17-13-7-1-3-9-15(13)29(19(17)31)11-5-6-12-30-16-10-4-2-8-14(16)18(20(30)32)26-28-22(24)34/h1-4,7-10,31-32H,5-6,11-12H2,(H2,23,33)(H2,24,34)

InChI Key

JLBLESJFKPODNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CCCCN3C4=CC=CC=C4C(=C3O)N=NC(=S)N)O)N=NC(=S)N

Origin of Product

United States

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